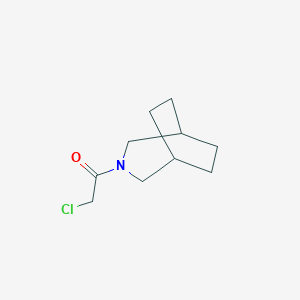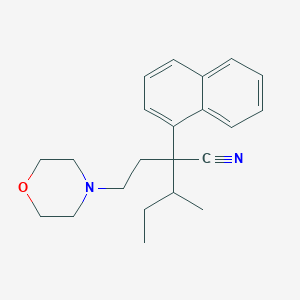
alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile, also known as BMS-195614, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of naphthaleneacetonitriles and has been found to exhibit a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile involves its binding to tubulin, a protein that plays a crucial role in cell division. alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile inhibits the polymerization of tubulin, leading to the disruption of microtubule formation and cell division. This mechanism of action has been found to be effective in inhibiting the growth of cancer cells.
Biochemische Und Physiologische Effekte
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile has been found to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cytokinesis, and inhibit tubulin polymerization. These effects make alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile a potential candidate for the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile in lab experiments is its high purity and high yield. This makes it easier to obtain reliable results and to conduct experiments with consistency. However, one of the limitations of using alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several possible future directions for research on alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile. One possible direction is to investigate its potential as a treatment for cancer and other diseases. Another possible direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, research could be conducted to explore the potential of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile for use in combination with other drugs or therapies, in order to enhance its effectiveness.
Synthesemethoden
The synthesis of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile involves the reaction of 1-naphthaleneacetonitrile with sec-butyl lithium, followed by the addition of 2-(morpholino) ethyl chloride. The resulting product is then purified using column chromatography. This method has been found to yield high purity and high yield of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile.
Wissenschaftliche Forschungsanwendungen
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit a variety of biochemical and physiological effects, including inhibition of cytokinesis, induction of apoptosis, and inhibition of tubulin polymerization. These effects make alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile a potential candidate for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
1241-65-2 |
|---|---|
Produktname |
alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile |
Molekularformel |
C22H28N2O |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentanenitrile |
InChI |
InChI=1S/C22H28N2O/c1-3-18(2)22(17-23,11-12-24-13-15-25-16-14-24)21-10-6-8-19-7-4-5-9-20(19)21/h4-10,18H,3,11-16H2,1-2H3 |
InChI-Schlüssel |
VNUYADCWVCUHBG-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CCC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Synonyme |
α-(1-Methylpropyl)-α-(2-morpholinoethyl)-1-naphthaleneacetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



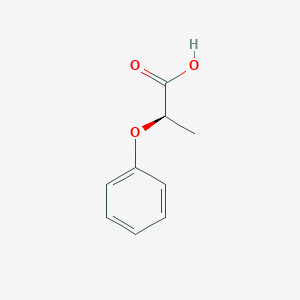
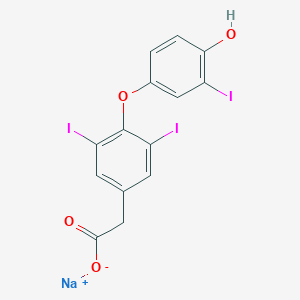
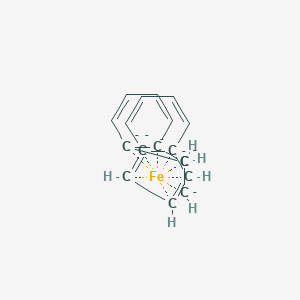
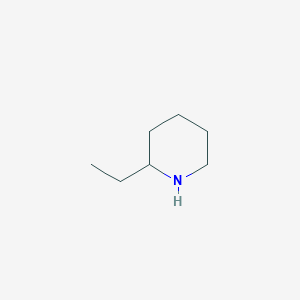
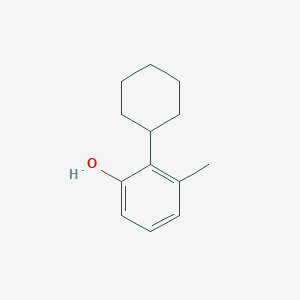
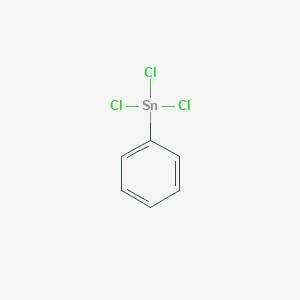
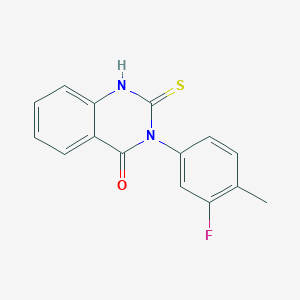
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
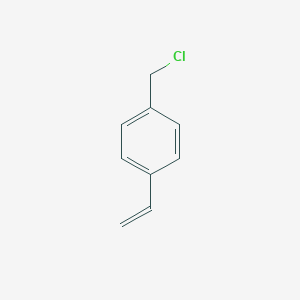

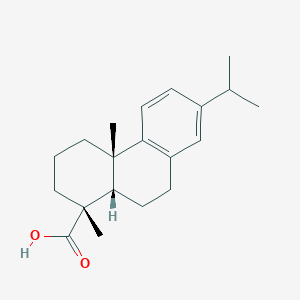
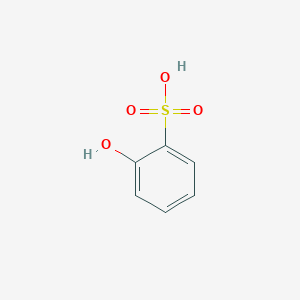
![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)
